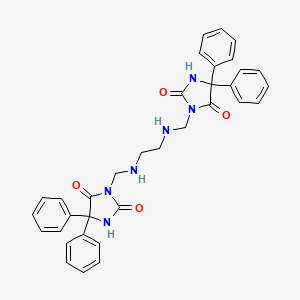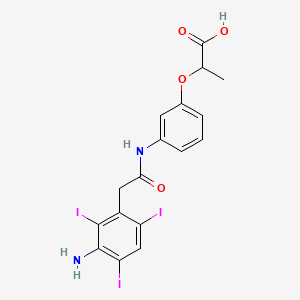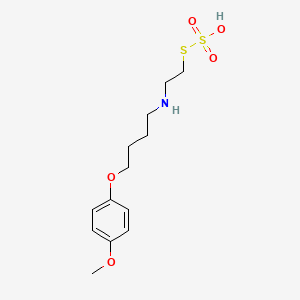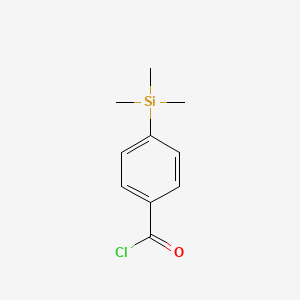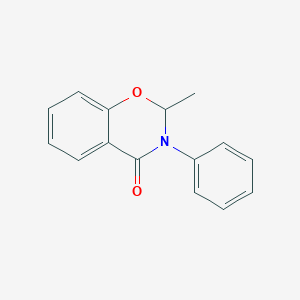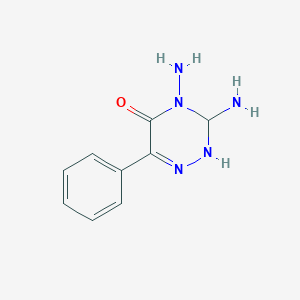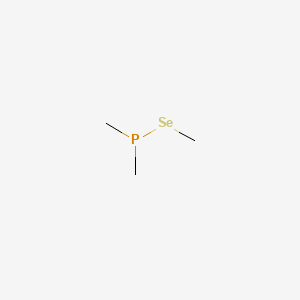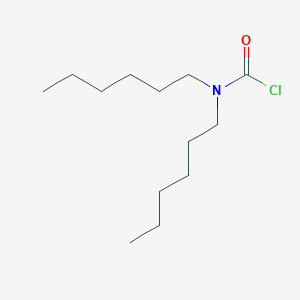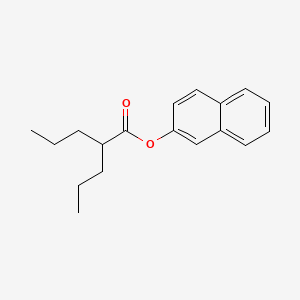
naphthalen-2-yl 2-propylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl 2-propylpentanoate is an organic compound that belongs to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and 2-propylpentanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl 2-propylpentanoate typically involves the esterification of naphthalen-2-ol with 2-propylpentanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can further improve the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 2-propylpentanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols.
Substitution: The aromatic ring of the naphthalene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: The major product is 2-propylpentanoic acid.
Reduction: The major products are naphthalen-2-yl methanol and 2-propylpentanol.
Substitution: Depending on the substituent, various substituted naphthalenes can be formed.
Scientific Research Applications
Naphthalen-2-yl 2-propylpentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of naphthalen-2-yl 2-propylpentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release naphthalen-2-ol and 2-propylpentanoic acid, which can then interact with various biological pathways. The aromatic ring of the naphthalene moiety can also participate in π-π interactions with proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl 2-propylpentanoate: Similar structure but with the ester group attached to the 1-position of naphthalene.
Naphthalen-2-yl acetate: Similar ester structure but with a shorter acyl chain.
Naphthalen-2-yl butanoate: Similar ester structure but with a different acyl chain length.
Uniqueness
Naphthalen-2-yl 2-propylpentanoate is unique due to its specific ester linkage and the presence of the 2-propylpentanoic acid moiety. This combination of structural features imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
22632-67-3 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
naphthalen-2-yl 2-propylpentanoate |
InChI |
InChI=1S/C18H22O2/c1-3-7-15(8-4-2)18(19)20-17-12-11-14-9-5-6-10-16(14)13-17/h5-6,9-13,15H,3-4,7-8H2,1-2H3 |
InChI Key |
PXPNERUCNUNRQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


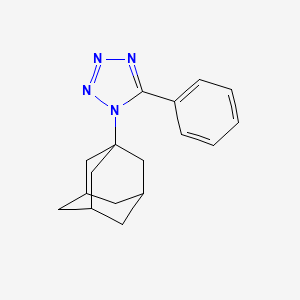

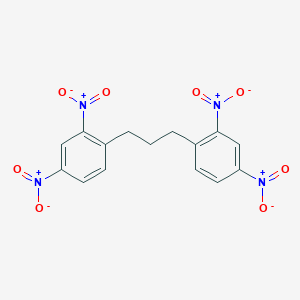
![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)
